molecular formula C11H18ClN5 B3011949 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride CAS No. 2044704-96-1

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B3011949
CAS No.: 2044704-96-1
M. Wt: 255.75
InChI Key: XKMBMZPZZNYRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C11H18ClN5. It is a solid substance that is typically stored at room temperature.

Preparation Methods

The synthesis of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride involves multiple steps. One common synthetic route includes the reaction of azetidine with piperazine, followed by the introduction of a pyrimidine ring. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[4-(azetidin-3-yl)piperazin-1-yl]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5.ClH/c1-2-13-11(14-3-1)16-6-4-15(5-7-16)10-8-12-9-10;/h1-3,10,12H,4-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMBMZPZZNYRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CNC2)C3=NC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.